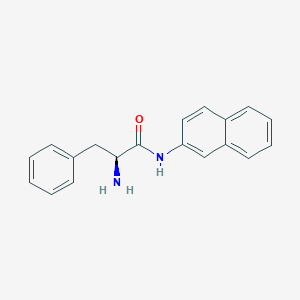

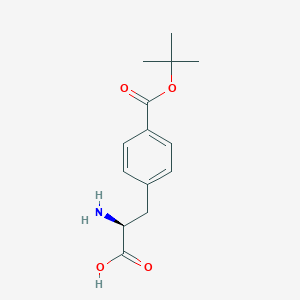

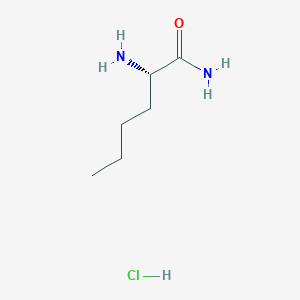

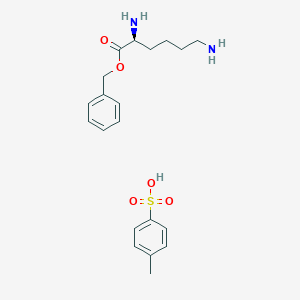

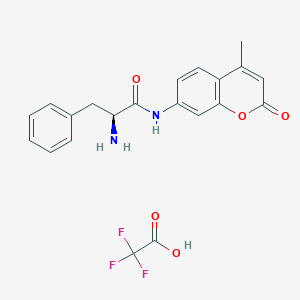

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate

Overview

Description

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate is a compound that belongs to the class of amino acid derivatives

Mechanism of Action

Target of Action

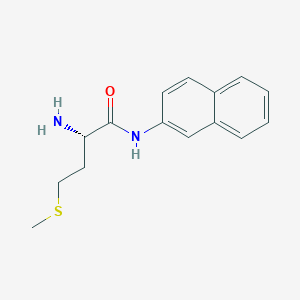

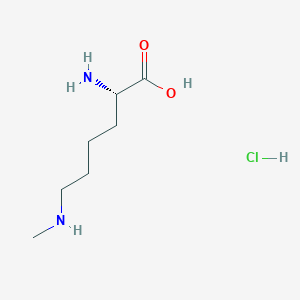

The primary target of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is phenylalanine peptidase . This enzyme plays a crucial role in the breakdown of proteins into their constituent amino acids, which are then used by the body for various functions.

Mode of Action

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt acts as a fluorogenic substrate for phenylalanine peptidase . When cleaved by the enzyme, it yields a blue fluorescent solution . This fluorescence can be used to monitor the activity of the enzyme, providing a useful tool for biochemical research.

Pharmacokinetics

As a water-soluble compound , it is likely to have good bioavailability

Result of Action

The cleavage of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt by phenylalanine peptidase results in the production of a blue fluorescent solution . This can be used to visually track the activity of the enzyme, aiding in the study of protein degradation and other related biochemical processes.

Action Environment

The action of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is influenced by various environmental factors. For instance, it should be stored at temperatures between 2 to 8°C to maintain its stability . Additionally, it should be protected from light to prevent photodegradation . The compound’s efficacy may also be influenced by the pH and ionic strength of the solution in which it is dissolved.

Biochemical Analysis

Biochemical Properties

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt interacts with phenylalanine peptidase, an enzyme involved in the breakdown of proteins into their constituent amino acids . The nature of this interaction involves the cleavage of the compound by the enzyme, which results in the release of a blue fluorescent solution .

Cellular Effects

The cellular effects of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt are primarily related to its role as a substrate for phenylalanine peptidase . By serving as a substrate for this enzyme, the compound can influence cellular processes related to protein degradation and amino acid metabolism .

Molecular Mechanism

The molecular mechanism of action of L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with phenylalanine peptidase . The enzyme cleaves the compound, resulting in the release of a blue fluorescent solution . This fluorescence can be used to monitor the activity of the enzyme, providing insights into protein degradation processes within the cell .

Metabolic Pathways

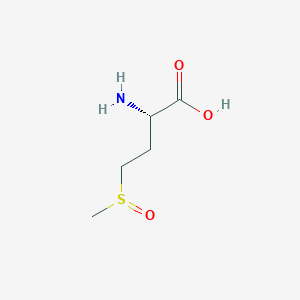

L-Phenylalanine 7-amido-4-methylcoumarin trifluoroacetate salt is involved in the metabolic pathway related to the degradation of proteins into amino acids, specifically through its interaction with phenylalanine peptidase

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and chromen derivatives.

Reaction Conditions: The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

(S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: The compound may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)-3-phenylpropanamide 2,2,2-trifluoroacetate include:

- (S)-2-Amino-3-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)butanamide 2,2,2-trifluoroacetate .

- Other amino acid derivatives with chromenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its combination of amino acid and chromenyl moieties makes it a valuable compound for various research applications.

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3.C2HF3O2/c1-12-9-18(22)24-17-11-14(7-8-15(12)17)21-19(23)16(20)10-13-5-3-2-4-6-13;3-2(4,5)1(6)7/h2-9,11,16H,10,20H2,1H3,(H,21,23);(H,6,7)/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTCFDQXNADDLQ-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584965 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-84-2 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.